molecular formula C24H28N4O4 B11094638 2-{4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide

2-{4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide

Cat. No.: B11094638
M. Wt: 436.5 g/mol
InChI Key: AGCFZWHIQVSMRC-UHFFFAOYSA-N
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Description

2-{4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide: PPZ2 , is a synthetic compound with potential pharmacological applications. Its molecular formula is C22H29N3O2 . Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:: The synthesis of PPZ2 involves several steps. One common synthetic route includes the following:

    Piperazine Derivative Formation:

Reaction Conditions::
  • Reactions typically occur under controlled temperature and solvent conditions.
  • Protecting groups may be used during intermediate steps to prevent unwanted reactions.
Industrial Production::
  • While specific industrial production methods are proprietary, PPZ2 can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

PPZ2 undergoes various chemical reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

    Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.

    Major Products: The products formed vary based on the reaction conditions.

Scientific Research Applications

PPZ2 has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate.

    Biology: It may interact with biological targets.

    Medicine: Investigate its therapeutic effects.

Mechanism of Action

  • PPZ2 likely exerts its effects by interacting with specific molecular targets.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • PPZ2’s uniqueness lies in its specific structure.
  • Similar compounds include other piperazine derivatives and phenylacetamides.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-[4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H28N4O4/c1-2-32-20-10-6-9-19(15-20)28-23(30)16-21(24(28)31)27-13-11-26(12-14-27)17-22(29)25-18-7-4-3-5-8-18/h3-10,15,21H,2,11-14,16-17H2,1H3,(H,25,29)

InChI Key

AGCFZWHIQVSMRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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